molecular formula C6H10N2O B8675796 1,3-dimethyl-3-(prop-2-yn-1-yl)urea

1,3-dimethyl-3-(prop-2-yn-1-yl)urea

Cat. No.: B8675796
M. Wt: 126.16 g/mol
InChI Key: ONZVMLQFBUIZIV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-3-(prop-2-yn-1-yl)urea is a substituted urea derivative characterized by two methyl groups attached to the nitrogen atoms of the urea backbone and a propargyl (prop-2-yn-1-yl) substituent at the third position. Its molecular formula is C₆H₁₀N₂O, with a molecular weight of 126.16 g/mol. Urea derivatives are known for their hydrogen-bonding capabilities, but the steric and electronic effects of the methyl and propargyl groups in this compound likely reduce its polarity and solubility in polar solvents compared to unsubstituted ureas.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1,3-dimethyl-1-prop-2-ynylurea

InChI

InChI=1S/C6H10N2O/c1-4-5-8(3)6(9)7-2/h1H,5H2,2-3H3,(H,7,9)

InChI Key

ONZVMLQFBUIZIV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination: One common method involves the reaction of with under controlled conditions to yield .

    Rearrangement: Another method includes the rearrangement of in the presence of and a base such as .

Industrial Production Methods: Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: can undergo oxidation reactions in the presence of oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can participate in substitution reactions, where the propynyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Propargyl bromide in the presence of a base.

Major Products Formed:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various substituted ureas depending on the substituent used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a biological probe due to its ability to interact with specific enzymes and proteins.

Medicine:

  • Explored for its potential use in drug development due to its unique chemical structure and reactivity.

Industry:

  • Utilized in the production of specialty chemicals and polymers .

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with enzymes and proteins through its functional groups, affecting their activity and function.
  • It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Features
1,3-Dimethyl-3-(prop-2-yn-1-yl)urea Two methyl groups, one propargyl group C₆H₁₀N₂O Alkyne functionality for reactivity; reduced H-bonding due to methyl groups
1-Methyl-3-(prop-2-yn-1-yl)urea One methyl group, one propargyl group C₅H₈N₂O Fewer methyl groups may increase polarity compared to the dimethyl analog
1,3-Dimethyl-3-(2-benzothiazolyl)urea Two methyl groups, one benzothiazole ring C₁₀H₁₁N₃OS Aromatic benzothiazole enhances π-π stacking; potential biological activity
1,3-Dimethyl-5-nitrobenzene Nitro group at position 5, methyl groups at positions 1 and 3 C₈H₉N₂O₂ Electron-withdrawing nitro group increases acidity and reactivity

Crystallographic Insights

For example, propargyl groups may adopt linear conformations, reducing molecular packing efficiency compared to bulkier substituents like benzothiazole . Programs such as SHELXL and SHELXS are critical for refining such structures if experimental data becomes available .

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